2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-1-2-11-9(7-8)12-3-5-17(15,16)6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFMMUIYQCSCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid is a member of the thiomorpholine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₃N₃O₄S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid |
| CAS Number | Not available |
Structure
The compound features a pyridine ring substituted with a carboxylic acid and a thiomorpholine moiety, which is responsible for its unique biological properties.
Research indicates that compounds containing thiomorpholine structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The dioxo group can interact with enzymes, inhibiting their function.
- Receptor Binding : The pyridine ring may facilitate binding to specific biological receptors, altering cellular responses.
Antimicrobial Activity
A study focusing on related thiomorpholine compounds demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may possess potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have shown that thiomorpholine derivatives can induce apoptosis in cancer cells. For example, a recent study on a structurally similar compound revealed:
- Cell Line Tested : MCF-7 (breast cancer)
- IC₅₀ Value : 15 µM after 48 hours of treatment
- Mechanism : Induction of oxidative stress leading to cell death.
This highlights the potential of the compound in cancer therapy.
Anti-inflammatory Effects
Thiomorpholine derivatives have also been studied for their anti-inflammatory properties. A study reported that these compounds significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including our compound of interest. The results indicated that modifications to the thiomorpholine ring significantly enhanced activity against Gram-positive bacteria.
Study 2: Cancer Cell Apoptosis
In another investigation, the effects of the compound on cancer cell lines were assessed. The study found that treatment led to increased levels of caspase-3 activation, indicating apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-4-carboxylic acid with structurally analogous compounds, focusing on substitution patterns, heterocycle types, and commercial availability:
*Molecular formula inferred from structural analysis.
Key Structural and Functional Differences:
Substituent Position on Pyridine :
- The primary compound and the 2,6-dimethyl derivative (CAS 2137723-97-6) feature substituents at positions 2 (thiomorpholine) and 4 (carboxylic acid) on the pyridine ring. In contrast, the discontinued compound (CAS 1272089-35-6) places the thiomorpholine group at position 6, altering electronic distribution and steric interactions .
Heterocycle Type :
- The thiazolidine derivative (CAS 2138071-77-7) replaces the thiomorpholine with a 5-membered thiazolidine ring, introducing increased ring strain and reduced conformational flexibility compared to the 6-membered thiomorpholine .
Commercial and Research Implications:
Preparation Methods
Halogenation of Pyridine-4-carboxylic Acid
2-Chloropyridine-4-carboxylic acid serves as a key intermediate. Methods include:
Metal-Catalyzed Coupling
The Buchwald-Hartwig amination couples 2-chloropyridine-4-carboxylic acid with thiomorpholine sulfone:
Nucleophilic Aromatic Substitution
Direct substitution under high-temperature conditions:
-
Base-Mediated Reaction :
Alternative Routes via Cyclization
Kröhnke Pyridine Synthesis
A multi-component approach using diketones and ammonium acetate:
Hantzsch Dihydropyridine Oxidation
-
Dihydropyridine Formation :
-
Ethyl acetoacetate, ammonium acetate, and thiomorpholine sulfone-derived aldehyde.
-
-
Oxidation : DDQ or KMnO₄ converts dihydropyridine to pyridine.
Yield : 30–40%.
Carboxylic Acid Protection/Deprotection
To prevent side reactions during coupling:
-
Ester Protection :
-
Deprotection :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity, scalability | Requires Pd catalyst, costly ligands | 65–80% |
| Nucleophilic Substitution | No metal catalyst | High temperature, moderate yields | 50–60% |
| Kröhnke Synthesis | Single-step cyclization | Low yields, limited scope | 45–55% |
Challenges and Optimization
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?
A: The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with thiomorpholine-1,1-dioxide under nucleophilic substitution or transition-metal-catalyzed conditions. Key considerations include:
- Protecting group strategy : Use tert-butyl or benzyl esters to protect the carboxylic acid during coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, but may require careful purification to avoid residual solvent interference in downstream applications .
- Temperature control : Reactions at 60–80°C balance kinetics and thermal stability of intermediates .
Yield optimization can be achieved via DOE (Design of Experiments) to evaluate parameters like stoichiometry, catalyst loading, and reaction time.
Q. Q2. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
A:
- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying the thiomorpholine-dioxide and pyridine-carboxylic acid moieties .
- NMR spectroscopy :
- ¹H NMR : Look for pyridyl protons at δ 8.5–9.0 ppm and thiomorpholine-dioxide protons at δ 3.0–4.0 ppm .
- ¹³C NMR : Carboxylic acid carbonyl appears at ~170 ppm, with pyridine carbons between 120–150 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 287.06 for C₁₁H₁₂N₂O₄S) .
Q. Q3. What analytical techniques are suitable for assessing purity, and how are impurities characterized?
A:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (pyridine absorption). Mobile phases often use acetonitrile/water with 0.1% TFA .
- TGA/DSC : Thermal stability analysis identifies decomposition points (>200°C for the pure compound) .
- Impurity profiling : LC-MS or NMR identifies byproducts like unreacted starting materials or hydrolyzed derivatives (e.g., pyridine-4-carboxylic acid) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
A: Discrepancies may arise from:
- Assay conditions : Buffer pH (e.g., carboxylic acid deprotonation at pH >5 alters binding affinity) .
- Enzyme source : Recombinant vs. native enzymes may exhibit conformational differences affecting inhibitor binding .
- Data normalization : Use internal controls (e.g., known inhibitors like pyridine-3-carboxylic acid derivatives) to calibrate activity measurements .
Q. Q5. What computational strategies are effective for modeling the compound’s interactions with biological targets?
A:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., kinases or GPCRs). Focus on the carboxylic acid and thiomorpholine-dioxide groups as hydrogen bond donors/acceptors .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., charge distribution on the pyridine ring) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues for interaction .
Q. Q6. How does the compound’s stability under physiological conditions impact its applicability in in vivo studies?
A:
- Hydrolytic stability : The thiomorpholine-dioxide group is resistant to hydrolysis, but the carboxylic acid may esterify in serum. Pre-formulation studies in PBS (pH 7.4) at 37°C for 24h are recommended .
- Metabolic profiling : Incubate with liver microsomes to identify metabolites (e.g., glucuronidation of the carboxylic acid) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, which correlates with bioavailability .
Q. Q7. What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of the pyridine and thiomorpholine-dioxide moieties?
A:
- Pyridine ring substitutions : Introduce electron-withdrawing groups (e.g., -CF₃ at position 2) to enhance target affinity .
- Thiomorpholine-dioxide modifications : Replace sulfur with sulfone or sulfonamide groups to modulate solubility and pharmacokinetics .
- Bioisosteric replacements : Substitute the carboxylic acid with tetrazole or acyl sulfonamide to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
